5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione
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Overview
Description
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione can be compared with other piperidine derivatives, such as:
- 5-(1-Isopropylpiperidin-2-yl)-1H-indole
- 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H22N2S |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C14H22N2S/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
KHBBNNUVICZPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCCN2C(C)C |
Origin of Product |
United States |
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